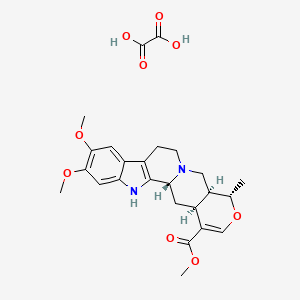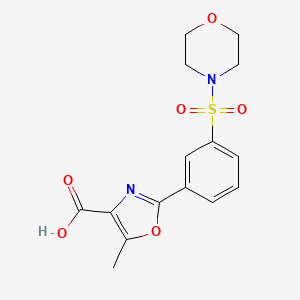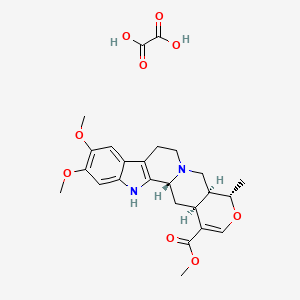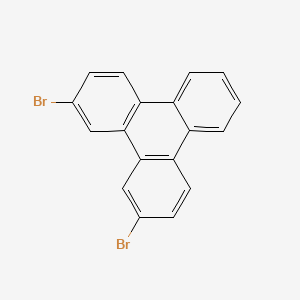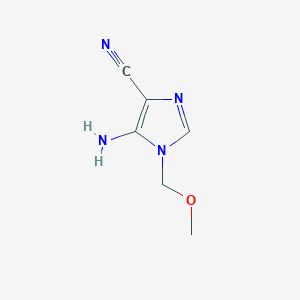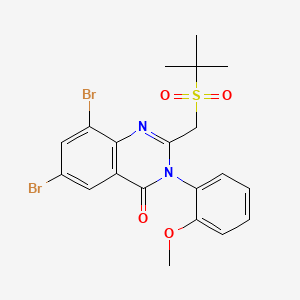
1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane is a complex organosilicon compound. It is part of the siloxane family, which consists of silicon-oxygen bonds with organic groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low surface tension, and excellent dielectric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the hydrolysis of chlorosilanes followed by condensation to form the siloxane bonds. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized reactors that allow for precise control of reaction parameters. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include silanols, siloxane oligomers, and various substituted siloxanes.
Scientific Research Applications
1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds provide stability and flexibility, allowing the compound to form strong interactions with other molecules. The organic groups attached to the silicon atoms can participate in various chemical reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Polydimethylsiloxane: Known for its flexibility and hydrophobic properties.
Hexamethyldisiloxane: A simpler siloxane compound with similar thermal stability.
Octamethylcyclotetrasiloxane: A cyclic siloxane with unique ring structure and properties.
Uniqueness: 1,1,1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,33,33-Henicosamethylheptadecasiloxane stands out due to its complex structure, which provides a combination of high thermal stability, low surface tension, and excellent dielectric properties. These characteristics make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C21H63O16Si17 |
|---|---|
Molecular Weight |
1049.2 g/mol |
InChI |
InChI=1S/C21H63O16Si17/c1-38(22-39(2)24-41(4)26-43(6)28-45(8)30-47(10)32-49(12)34-51(14)36-53(16,17)18)23-40(3)25-42(5)27-44(7)29-46(9)31-48(11)33-50(13)35-52(15)37-54(19,20)21/h1-21H3 |
InChI Key |
MUTBZJOCEQUAQL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


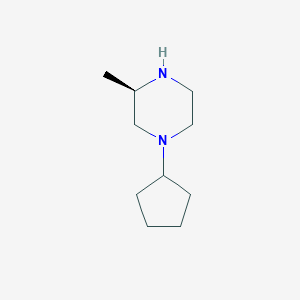
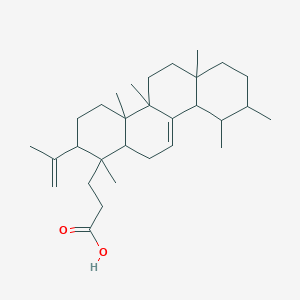
![2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid](/img/structure/B12815988.png)
![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)
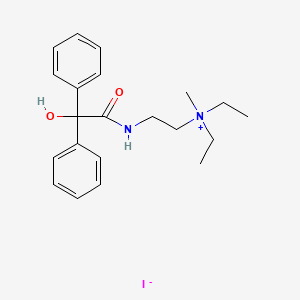

![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrochloride](/img/structure/B12815999.png)
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12816004.png)
